molecular formula C10H9N3O2 B3392033 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one CAS No. 62191-35-9

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one

Cat. No.: B3392033
CAS No.: 62191-35-9
M. Wt: 203.20 g/mol
InChI Key: HRXDWTSTJGWGDW-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a hydroxymethyl group at the 3-position and a phenyl group at the 6-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with formaldehyde and formic acid, followed by cyclization to form the triazine ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of 3-(Carboxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one is unique due to its triazine core, which imparts specific chemical properties and reactivity. The presence of both hydroxymethyl and phenyl groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-(hydroxymethyl)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-6-8-11-10(15)9(13-12-8)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDWTSTJGWGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489095
Record name 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62191-35-9
Record name 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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